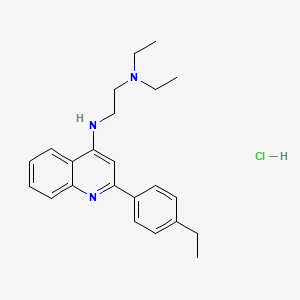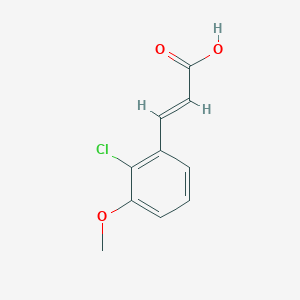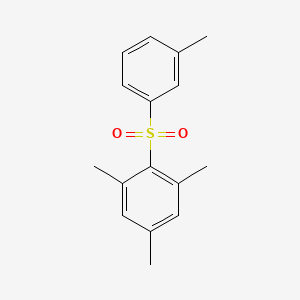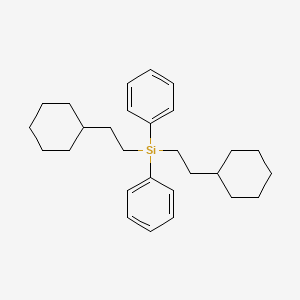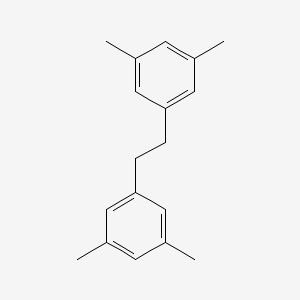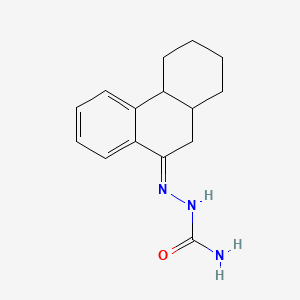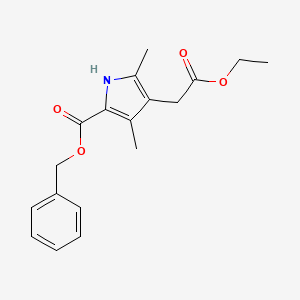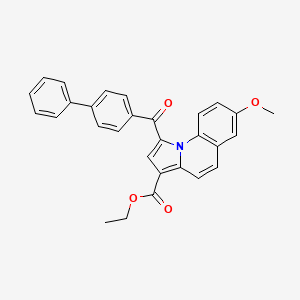
2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl ethyl chain, and a quinolinamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidinyl Ethyl Chain: The piperidinyl ethyl chain can be attached through a nucleophilic substitution reaction, where 2-(piperidin-1-yl)ethylamine reacts with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl ethyl chain can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core may intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)quinolin-4-amine: Lacks the piperidinyl ethyl chain.
N-(2-(Piperidin-1-yl)ethyl)quinolin-4-amine: Lacks the methoxyphenyl group.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine is unique due to the presence of both the methoxyphenyl group and the piperidinyl ethyl chain, which may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
853333-50-3 |
|---|---|
分子式 |
C23H27N3O |
分子量 |
361.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3O/c1-27-19-11-9-18(10-12-19)22-17-23(20-7-3-4-8-21(20)25-22)24-13-16-26-14-5-2-6-15-26/h3-4,7-12,17H,2,5-6,13-16H2,1H3,(H,24,25) |
InChIキー |
WLDWDJTXCOMPKW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
